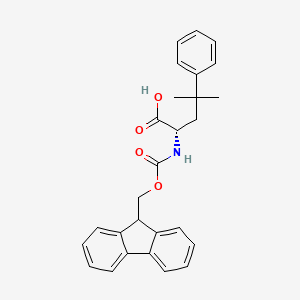(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methyl-4-phenylpentanoic acid
CAS No.:
Cat. No.: VC13698815
Molecular Formula: C27H27NO4
Molecular Weight: 429.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C27H27NO4 |
|---|---|
| Molecular Weight | 429.5 g/mol |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methyl-4-phenylpentanoic acid |
| Standard InChI | InChI=1S/C27H27NO4/c1-27(2,18-10-4-3-5-11-18)16-24(25(29)30)28-26(31)32-17-23-21-14-8-6-12-19(21)20-13-7-9-15-22(20)23/h3-15,23-24H,16-17H2,1-2H3,(H,28,31)(H,29,30)/t24-/m0/s1 |
| Standard InChI Key | JZKCAYRKIVUZJC-DEOSSOPVSA-N |
| Isomeric SMILES | CC(C)(C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=CC=CC=C4 |
| SMILES | CC(C)(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=CC=CC=C4 |
| Canonical SMILES | CC(C)(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=CC=CC=C4 |
Introduction
Structural and Physical Properties
Molecular Structure
The compound features:
-
Fmoc group: A 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group.
-
Stereochemistry: The chiral center at position 2 is in the S-configuration.
-
Side chain: A 4-methyl-4-phenylpentanoic acid moiety, introducing steric bulk and hydrophobicity.
-
Functional groups: A carboxylic acid at the C-terminus and a protected amine at the N-terminus.
Molecular formula: C₂₇H₂₇NO₄
Molecular weight: 429.5 g/mol .
| Property | Value | Source |
|---|---|---|
| SMILES | CC(C)(CC@@HNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=CC=CC=C4 | |
| InChIKey | JZKCAYRKIVUZJC-DEOSSOPVSA-N | |
| LogP (XLogP3) | 5.9 | |
| Topological Polar Surface Area (TPSA) | 75.6 Ų | |
| Solubility (ESOL) | 0.206 mg/ml (moderately soluble) |
Synthesis and Applications
Solid-Phase Peptide Synthesis (SPPS)
This compound is used in Fmoc-based SPPS to introduce steric constraints into peptide sequences. Key steps include:
-
Resin Swelling: TentaGel S Ram or Rink Amide MBHA resin is swelled in DMF or NMP.
-
Coupling: Fmoc-protected amino acids are coupled using HATU, COMU, or PyBOP with DIEA as a base. Microwave-assisted coupling (75°C, 5 min) enhances efficiency .
-
Deprotection: Fmoc removal via 20% piperidine/DMF (30 sec at 40°C, repeated) .
-
Cleavage: TFA/TIS/water (95:2.5:2.5) for 2 hours releases the peptide from resin .
Example Reaction Conditions:
Applications in Drug Discovery
-
Peptidomimetic Design: The 4-methyl-4-phenyl group mimics hydrophobic residues (e.g., valine, leucine) while introducing rigidity, useful for protease inhibitors or kinase modulators .
-
Cell-Penetrating Peptides: Used in bismuth-cyclized CPPs to enhance cytosolic delivery and metabolic stability .
-
Antibiotic/Antiviral Research: Employed in synthesizing peptide-based antimicrobial agents .
Analytical Characterization
Chromatographic and Spectroscopic Data
NMR Data
¹H NMR (CDCl₃):
-
δ 7.75–7.30 (m, 8H, fluorenyl)
-
δ 5.20 (s, 2H, Fmoc-CH₂)
-
δ 4.20–4.00 (m, 1H, α-CH)
-
δ 2.50–2.00 (m, 2H, CH₂ adjacent to COOH)
¹³C NMR (CDCl₃):
-
δ 170.1 (C=O, Fmoc)
-
δ 156.3 (C=O, carboxylic acid)
-
δ 143.8 (fluorenyl carbons)
| Hazard Code | Description | Precautions |
|---|---|---|
| H302 | Harmful if swallowed | P261 (Avoid inhalation) |
| H315 | Causes skin irritation | P305+P351+P338 (Eye protection) |
| H335 | May cause respiratory irritation | P280 (Protective gloves/eyewear) |
Comparative Analysis with Related Compounds
Structural Analogues
Future Directions
-
Enantioselective Synthesis: Development of catalytic asymmetric methods to enhance enantiomeric excess .
-
Biological Targeting: Integration into prodrug systems for targeted delivery in cancer or neurodegenerative diseases .
-
High-Throughput Screening: Use in combinatorial libraries to identify novel peptide therapeutics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume